molecular formula C19H14O B075297 Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- CAS No. 1155-38-0

Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-

Cat. No. B075297
CAS RN: 1155-38-0
M. Wt: 258.3 g/mol
InChI Key: MFBSRFKHKCKLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment. It is a potent carcinogen and mutagen, and has been extensively studied due to its harmful effects on human health.

Mechanism Of Action

Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- is metabolized in the body to form highly reactive epoxide intermediates, which can react with DNA and other cellular components to form adducts. These adducts can disrupt normal cellular processes and lead to mutations and carcinogenesis.

Biochemical And Physiological Effects

Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- has been shown to have a number of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and inflammation in various tissues. It has also been shown to alter gene expression and disrupt cellular signaling pathways.

Advantages And Limitations For Lab Experiments

Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- is a useful tool for studying the mechanism of action of Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-s and the carcinogenic and mutagenic effects of these compounds. However, its use is limited by its toxicity and the need for specialized equipment and facilities to handle and dispose of the compound safely.

Future Directions

There are many future directions for research on Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-. One area of interest is the development of new methods for detecting and measuring Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- adducts in the body, which could provide valuable information for assessing cancer risk. Another area of interest is the development of new drugs or other interventions to prevent or treat the harmful effects of Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- exposure. Additionally, further research is needed to fully understand the mechanisms of action of Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-s and their effects on human health.

Synthesis Methods

Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- can be synthesized by several methods, including the oxidation of 7-methylbenzo[a]anthracene or the epoxidation of 5,6-dihydro-7-methylbenzo[a]anthracene. The most commonly used method for synthesizing this compound is the epoxidation of 5,6-dihydro-7-methylbenzo[a]anthracene using m-chloroperbenzoic acid.

Scientific Research Applications

Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl- has been extensively studied due to its harmful effects on human health. It has been used as a model compound for studying the mechanism of action of Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-s, and has been used in numerous studies investigating the carcinogenic and mutagenic effects of these compounds. It has also been used as a tool for studying the metabolism and detoxification of Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-s in the body.

properties

CAS RN

1155-38-0

Product Name

Benz(a)anthracene, 5,6-dihydro-5,6-epoxy-7-methyl-

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

19-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene

InChI

InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-14-8-4-5-9-15(14)18-19(20-18)17(11)16/h2-10,18-19H,1H3

InChI Key

MFBSRFKHKCKLIC-UHFFFAOYSA-N

SMILES

CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15

Canonical SMILES

CC1=C2C3C(O3)C4=CC=CC=C4C2=CC5=CC=CC=C15

synonyms

7-methylbenz(a)anthracene 5,6-oxide
7-methylbenzanthracene 5,6-oxide

Origin of Product

United States

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